[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid
Overview
Description
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis
Biphenyls consist of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .Chemical Reactions Analysis
Biphenyls are neutral molecules without a functional group, so functionalization is required for them to react . They undergo several types of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid plays a crucial role in constructing various novel metal-organic frameworks (MOFs). These MOFs exhibit diverse structures such as 1D, 2D, and 3D frameworks, showcasing fascinating properties like self-penetrating networks, binodal connectivity, and different net types. Their construction is significantly influenced by the coordination modes of the acid and the structural characteristics of other ligands involved (Li-Xin Sun et al., 2010).
Catalysis and Inhibitory Activities
Certain Co(II)-based MOFs created using [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid have shown potential in catalytic applications such as Knoevenagel condensation reactions. Additionally, these compounds exhibit inhibitory activity on scar tissue hyperplasia by modulating the activity of the VEGF signaling pathway (Jiabin Deng et al., 2020).
Photoluminescence
In the field of photoluminescence, [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid is a key component in constructing coordination polymers. These polymers, particularly those involving zinc, are potential candidates for thermally stable and solvent-resistant fluorescent materials due to their blue photoluminescence properties (F. Su et al., 2017).
Luminescence Thermometers
Lanthanide metal-organic frameworks (LnMOFs) constructed using [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid or its derivatives demonstrate significant potential as luminescence thermometers. These frameworks exhibit a linear response to temperature changes, particularly in the cryogenic range, highlighting their potential for temperature measurement and in situ monitoring in microelectronics (Dian Zhao et al., 2021).
Molecular Self-Assembly
The acid's capacity for molecular self-assembly is evident in its interaction with other molecules like coronene. Studies using scanning tunneling microscopy (STM) have shown that [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid can form stable bilayers and monolayers, indicating its potential in the construction of complex molecular architectures (Rong-Shun Xie et al., 2023).
Electrochemical Applications
In electrocatalysis, tetra-carboxylic acid-based MOFs with [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid structure have been utilized as high-performance bifunctional electrocatalysts for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). These MOFs demonstrate significant potential in energy-related applications due to their efficient catalytic activities and stability (Qi Qiu et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-(3,5-dicarboxyphenyl)benzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)9-1-7(2-10(5-9)14(19)20)8-3-11(15(21)22)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURGMSIQFRADOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578790 | |
Record name | [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid | |
CAS RN |
4371-28-2 | |
Record name | [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-3,3',5,5'-tetracarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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